4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide
Description
4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 4 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-methoxyethyl group.
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3/c1-12-3-2-8-6(11)4-5(7)10-13-9-4/h2-3H2,1H3,(H2,7,10)(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCMTCAYBAQXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NON=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxamide group in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can lead to partially or fully reduced oxadiazole rings.
Scientific Research Applications
4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide (CAS 30720-84-4)
- Structure : Differs by replacing the 2-methoxyethyl group with a methyl group.
- This analog lacks the ether oxygen, which may diminish hydrogen-bonding interactions critical for target binding .
(Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime
- Structure : Features an oxime (-NH-O-) group instead of the methoxyethyl carboxamide.
- Impact : The oxime group introduces additional hydrogen-bonding capacity, as evidenced by its crystal structure, which forms a 3D network via N–H⋯O and O–H⋯N interactions . This could improve binding to metal ions or polar enzyme pockets but may compromise metabolic stability due to the reactive oxime moiety.
4-Amino-N-(3-chloro-4-fluorophenyl)-1,2,5-oxadiazole-3-carboximidamide
- Structure : Substitutes the methoxyethyl group with a halogenated aryl group.
- However, the electron-withdrawing chloro and fluoro groups may reduce solubility and bioavailability compared to the methoxyethyl derivative .
Antifungal Activity
- Methoxyethyl Boronic Acid Derivatives: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibit potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), outperforming trichostatin A. The 2-methoxyethyl group likely enhances target engagement through hydrophobic and hydrogen-bonding interactions .
Cytotoxicity
- Organotin (IV) Dithiocarbamates: Derivatives with 2-methoxyethyl groups (e.g., diphenyltin (IV) (2-methoxyethyl) methyldithiocarbamate) show strong cytotoxicity against K562 leukemia cells (IC₅₀ = 4.0 µM). The methoxyethyl chain may facilitate cellular uptake or modulate apoptosis pathways .
Enzyme Inhibition
- TrmD tRNA Methyltransferase Inhibitors: Analogs like 4-amino-N-[(1S,2R)-2-(4-sulfamoylphenyl)cyclopropyl]-1,2,5-oxadiazole-3-carboxamide bind competitively to SAM sites. The absence of a methoxyethyl group in this compound highlights how substituent choice can redirect activity toward different enzyme targets .
Physicochemical Properties
Biological Activity
4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide, identified by its CAS number 361374-58-5, is a compound belonging to the oxadiazole class. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes an oxadiazole ring which contributes significantly to its biological properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures exhibit a broad spectrum of antimicrobial activities. For instance:
- Antitubercular Activity : Studies have shown that derivatives of oxadiazole can inhibit Mycobacterium tuberculosis, with some compounds demonstrating MIC values as low as 0.045 µg/mL against resistant strains .
- Antibacterial and Antifungal Properties : Various oxadiazole derivatives have been reported to possess significant antibacterial and antifungal activities. For example, some compounds showed superior efficacy compared to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer potential of this compound is noteworthy:
- Cytotoxic Effects : In vitro studies have demonstrated that related oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these compounds often fall within the micromolar range .
- Mechanism of Action : The mechanism of action often involves the induction of apoptosis in cancer cells. This has been confirmed through flow cytometry assays showing dose-dependent apoptosis induction in treated cells .
Case Studies
| Study | Compound | Target | IC Value | Observations |
|---|---|---|---|---|
| 1a | MCF-7 | 15.63 µM | Similar activity to Tamoxifen | |
| 5b | A549 | 0.12 µM | Higher potency than Doxorubicin | |
| 16a | SK-MEL-2 | Not specified | Most selective against melanoma |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of oxadiazole derivatives:
- Cytotoxicity : Many derivatives show significant cytotoxic effects against various cancer cell lines with IC values comparable to established chemotherapeutic agents.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, evidenced by increased p53 expression and caspase activation .
- Selectivity : Some derivatives demonstrate selective activity against specific cancer types while exhibiting lower toxicity towards non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions using hydroxylamine or nitrile oxides. For example, the preparation of (Z)-4-amino-1,2,5-oxadiazole-3-carboxamide oxime (a structurally related compound) employs nitrile oxide intermediates under controlled pH and temperature to avoid side reactions . For the target compound, substituting the oxime group with a 2-methoxyethyl carboxamide moiety would require selective alkylation or coupling reactions (e.g., HATU/DMAP-mediated amidation). Optimize solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates .
Q. How can the crystal structure and molecular conformation of this compound be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For monoclinic systems (e.g., related oxadiazole derivatives), parameters like unit cell dimensions (e.g., Å, Å, Å, ) and space group should guide data collection protocols. Use a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation ( Å) for high-resolution data . Refinement software like SHELXL can resolve hydrogen bonding networks critical for stability .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s carboxamide moiety, which may act as a hydrogen-bond donor. Use fluorescence-based or colorimetric readouts (e.g., NADH-coupled assays) to quantify IC values. For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HEK-293 or HeLa) with dose ranges of 1–100 µM .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for nitrile/oxadiazole derivatives. Use fume hoods for synthesis steps involving volatile reagents (e.g., mercaptoacetic acid or DMF). Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Monitor waste disposal for residual azide precursors, which are shock-sensitive .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final carboxamide coupling step?
- Methodological Answer : Low yields often arise from steric hindrance at the 3-carboxamide position. Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, irradiate at 100°C for 10 minutes in DMF with HATU as the coupling agent. Monitor by LC-MS to identify byproducts (e.g., dimerization) and adjust stoichiometry .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may stem from solvation effects or conformational flexibility. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor binding modes in explicit solvent. Validate with NMR titration experiments (e.g., - or -NMR) to detect binding-induced chemical shift perturbations .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives with varying methoxyethyl substituents?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ethoxyethyl, hydroxyethyl) and compare log values (via HPLC) to correlate hydrophobicity with membrane permeability. Use QSAR models (e.g., CoMFA or CoMSIA) to predict electronic (Hammett ) and steric (Taft ) contributions to activity .
Q. What analytical techniques are recommended for studying degradation pathways under physiological conditions?
- Methodological Answer : Simulate degradation in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor via UPLC-QTOF-MS to identify hydrolytic or oxidative products (e.g., cleavage of the oxadiazole ring). Isotopic labeling (e.g., -oxadiazole) can track nitrogen migration during degradation .
Q. How can advanced spectroscopic methods resolve ambiguities in tautomeric forms of the oxadiazole core?
- Methodological Answer : Use variable-temperature -NMR to detect tautomeric equilibria. For example, observe chemical shift changes in the oxadiazole C=O and C=N signals between 25°C and −40°C. Complement with IR spectroscopy to distinguish ν(C=N) (~1600 cm) from ν(C=O) (~1700 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
